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Compound of Interest

Compound Name: 4-Methyl-5-phenylisoxazole

Cat. No.: B076879

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in the development of contemporary
agrochemicals. Its inherent chemical properties and diverse substitution patterns allow for the
fine-tuning of biological activity, leading to the discovery of potent herbicides, fungicides, and
insecticides. This document provides a detailed overview of the application of 4-methyl-5-
phenylisoxazole and its derivatives in agrochemical research, with a focus on their herbicidal
activity. Included are summaries of quantitative data, detailed experimental protocols, and
visualizations of relevant pathways and workflows to aid researchers and drug development
professionals in this field. While direct agrochemical applications of 4-methyl-5-
phenylisoxazole are not extensively documented in publicly available literature, its derivatives
have shown significant promise, particularly as herbicides.

Herbicidal Activity

Research into isoxazole derivatives has identified several compounds with significant herbicidal
properties. These compounds often act by inhibiting crucial enzymatic pathways in plants,
leading to growth arrest and mortality of susceptible weed species.

Inhibition of D1 Protease

A notable herbicidal mechanism of action for derivatives of 4-methyl-5-phenylisoxazole is the
inhibition of D1 protease (also known as CtpA). This enzyme is critical for the C-terminal
processing of the D1 protein in Photosystem Il, a vital component of the photosynthetic
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machinery. Inhibition of D1 protease disrupts the repair cycle of Photosystem I, leading to
photoinhibition and ultimately, plant death.

A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and
thiocarboxamides, which are derivatives of the core 4-methyl-5-phenylisoxazole structure,
have been synthesized and tested for their herbicidal activity. These compounds have
demonstrated moderate to good herbicidal efficacy against common agricultural weeds such as
Brassica napus (rapeseed) and Echinochloa crusgalli (barnyard grass) in in vivo tests.[1][2][3]

Quantitative Herbicidal Activity Data
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Inhibition of Acetyl-CoA Carboxylase (ACCase)

While not directly related to 4-methyl-5-phenylisoxazole, other isoxazole derivatives have
been investigated as inhibitors of Acetyl-CoA Carboxylase (ACCase), a key enzyme in fatty
acid biosynthesis. Inhibition of ACCase disrupts the production of essential lipids, leading to the
breakdown of cell membranes and ultimately plant death. This highlights a potential alternative
mechanism of action for novel isoxazole-based herbicides.
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Experimental Protocols
Synthesis of Isoxazole Derivatives

Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic acid[4][5][6][7]

This protocol describes the synthesis of 5-methylisoxazole-4-carboxylic acid, a derivative noted
for its herbicidal activity.

Materials:

o Ethyl acetoacetate

o Triethylorthoformate

e Acetic anhydride

e Hydroxylamine sulfate

e Sodium acetate (or a salt of trifluoroacetic acid)
e Strong acid (e.g., 60% sulfuric acid)

e Thionyl chloride

e 4-Trifluoromethylaniline

e Amine base (e.g., triethylamine)

e Toluene

» 2% Acetic acid-toluene mixed solvent
Procedure:

o Step (a): Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethylacetoacetate,
triethylorthoformate, and acetic anhydride at a temperature of approximately 75 °C to 150
°C.
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o Step (b): Formation of Ethyl-5-methylisoxazole-4-carboxylate: Combine the ethyl
ethoxymethyleneacetoacetic ester with sodium acetate or a salt of trifluoroacetic acid in the
presence of hydroxylamine sulfate at a temperature between -20 °C and 10 °C.

o Step (c): Hydrolysis to 5-methylisoxazole-4-carboxylic acid: React the ethyl-5-
methylisoxazole-4-carboxylate with a strong acid, such as 60% sulfuric acid, to hydrolyze the
ester. The ethanol generated is continuously distilled off. After cooling, the solid product is
collected by filtration.

o Step (d): Purification: The crude acid can be recrystallized from a 2% acetic acid-toluene
mixed solvent to achieve high purity.

e Step (e): Formation of the Anilide (Example Derivative): The purified 5-methylisoxazole-4-
carboxylic acid can be further reacted with thionyl chloride to form the acid chloride, which is
then reacted with 4-trifluoromethylaniline and an amine base to form 5-methylisoxazole-4-
carboxylic-(4'-trifluoromethyl)-anilide.

Protocol 2: General Synthesis of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl
Carboxamides[2]

This protocol outlines the multi-step synthesis of D1 protease inhibiting herbicidal derivatives.
Materials:

o Appropriate starting materials for isoxazole ring formation

e N-Bromosuccinimide (NBS)

e Thioacetamide

e Piperidine

e Appropriate isocyanate or isothiocyanate

e Solvents (e.g., Dichloromethane, Petroleum ether)

o Triethylamine (Et3N)
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Procedure:

e |soxazole Ring Formation: Synthesize the 4-acetyl-5-methyl-3-arylisoxazole intermediate
according to established literature procedures.

e o-Bromination: Brominate the acetyl group of the isoxazole intermediate.

e Thiazole Ring Formation: React the brominated intermediate with a suitable thioamide to
form the thiazole ring.

o Carboxamide/Thiocarboxamide Attachment: Dissolve the resulting piperidinyl-thiazole
intermediate in dichloromethane containing triethylamine. Add the appropriate isocyanate or
phenylisothiocyanate dropwise at room temperature. After the reaction is complete,
evaporate the solvent and purify the residue by column chromatography on silica gel.

Biological Assays

Protocol 3: In Vivo Herbicidal Activity Assay

This protocol provides a general method for assessing the whole-plant herbicidal efficacy of
test compounds.

Materials:

Seeds of test weed species (e.g., Brassica napus, Echinochloa crusgalli)

Pots with appropriate soil mix

Test compound solutions at various concentrations

Control solution (e.g., solvent blank)

Growth chamber or greenhouse with controlled environmental conditions
Procedure:

o Plant Cultivation: Sow seeds of the target weed species in pots and grow them under
controlled conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach a specific growth
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stage (e.g., 2-3 leaf stage).

Compound Application: Prepare solutions of the test compounds at different concentrations.
Apply the solutions to the plants, typically via foliar spray, ensuring uniform coverage. A
control group should be treated with the solvent blank.

Incubation and Observation: Return the treated plants to the growth chamber. Observe the
plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for signs of phytotoxicity,
such as chlorosis, necrosis, growth inhibition, and mortality.

Data Collection: At the end of the observation period, assess the herbicidal effect. This can
be done visually using a rating scale (e.g., 0% = no effect, 100% = complete kill) or by
measuring quantitative parameters like plant height and fresh/dry weight. Calculate the
GR50 (the concentration required to inhibit growth by 50%).

Protocol 4: In Vitro D1 Protease Inhibition Assay[1][5]

This assay is used to determine the inhibitory activity of compounds against the D1 protease
enzyme.

Materials:

Recombinant spinach CtpA (D1 protease)

Fluorogenic peptide substrate corresponding to the C-terminus of the D1 precursor protein
Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5)

Test compound solutions at various concentrations

96-well microplate

Fluorescence microplate reader

Procedure:

o Assay Preparation: In a 96-well microplate, add the assay buffer, the fluorogenic substrate,
and the test compound at various concentrations.
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o Enzyme Addition: Initiate the reaction by adding the recombinant D1 protease to each well.

e Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C).
Measure the increase in fluorescence over time using a microplate reader. The fluorescence
is generated upon cleavage of the substrate by the enzyme.

» Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the
percentage of inhibition for each compound concentration relative to a control without the
inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50%
inhibition of the enzyme activity).

Signaling Pathways and Experimental Workflows

To visualize the concepts and procedures described, the following diagrams have been
generated using the DOT language.

Photosystem II Repair Cycle

. Synthesis Substrate Cleavage .
Damaged D1 Protein Precursor D1 (pD1) Mature D1 Protein PSII Reassembly
D1 Protease (CtpA)

4-Methyl-5-phenylisoxazole Inhibition
Derivative

Click to download full resolution via product page

Caption: D1 Protease Inhibition Pathway.
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Caption: Synthesis Workflow for Herbicidal Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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